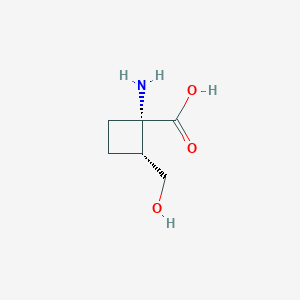![molecular formula C29H28FN7O4S2 B12281667 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide](/img/structure/B12281667.png)
4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide is a complex organic compound that belongs to the class of pyrimido[4,5-b]indoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide involves multiple steps, starting from the preparation of the pyrimido[4,5-b]indole core. The key steps include:
Formation of the Pyrimido[4,5-b]indole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Sulfonylation and Fluorination: The sulfonyl and fluorophenyl groups are added using sulfonyl chlorides and fluorobenzenes under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, sulfonyl chlorides, and fluorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in targeting specific proteins and enzymes involved in disease pathways.
Medicine
In medicine, the compound is being investigated for its potential use in treating diseases such as cancer, due to its ability to inhibit certain cellular processes.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
The mechanism of action of 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. This can lead to the inhibition of cell growth, induction of apoptosis, or other therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-quinoline
- 4-Amino-5-(4-chlorophenyl)-6,7-dimethoxy-2-quinoline
Uniqueness
Compared to similar compounds, 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide exhibits unique structural features, such as the presence of both methoxy and sulfonyl groups, which contribute to its distinct chemical and biological properties. These features enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in scientific research and therapeutic development.
特性
分子式 |
C29H28FN7O4S2 |
|---|---|
分子量 |
621.7 g/mol |
IUPAC名 |
4-(6,7-dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C29H28FN7O4S2/c1-40-24-15-22-23(16-25(24)41-2)34-27-26(22)28(32-17-31-27)36-11-13-37(14-12-36)29(42)33-19-7-9-21(10-8-19)43(38,39)35-20-5-3-18(30)4-6-20/h3-10,15-17,35H,11-14H2,1-2H3,(H,33,42)(H,31,32,34) |
InChIキー |
JRPONRKZBDUIEH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)N=CN=C3N4CCN(CC4)C(=S)NC5=CC=C(C=C5)S(=O)(=O)NC6=CC=C(C=C6)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


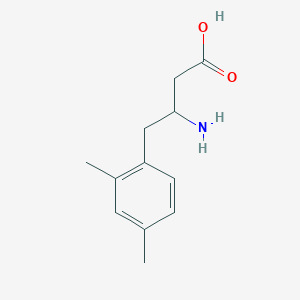
![1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12281599.png)
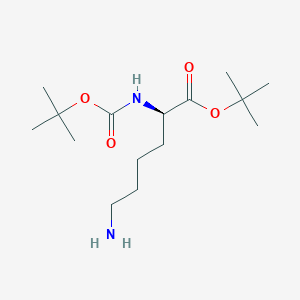
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
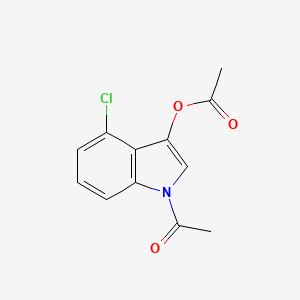
![5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B12281628.png)
![4-Methylpyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12281639.png)
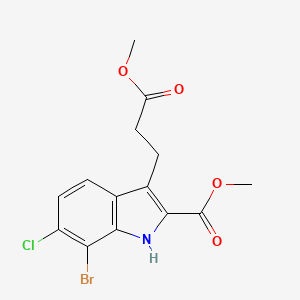
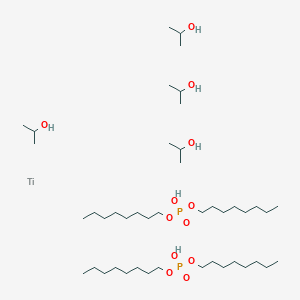
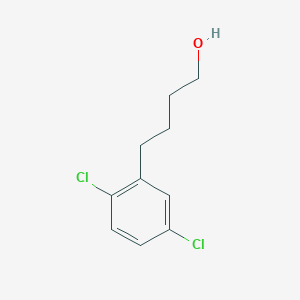
![6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12281664.png)


